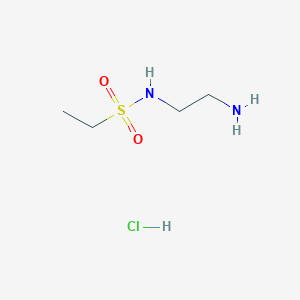

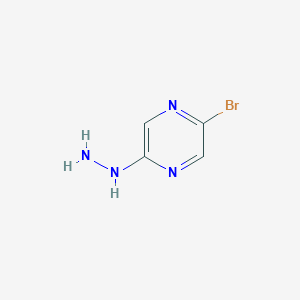

N-(2-amino-4,5-difluorophenyl)acetamide

Descripción general

Descripción

“N-(2-amino-4,5-difluorophenyl)acetamide” is a chemical compound with the CAS Number: 1240526-68-4 . It has a molecular weight of 186.16 . The compound is stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for “N-(2-amino-4,5-difluorophenyl)acetamide” is1S/C8H8F2N2O/c1-4(13)12-8-3-6(10)5(9)2-7(8)11/h2-3H,11H2,1H3,(H,12,13) . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis

“N-(2-amino-4,5-difluorophenyl)acetamide” is a powder that is stored at room temperature .Aplicaciones Científicas De Investigación

Crystallographic Characteristics

The study by Boechat et al. (2011) discusses the structures of two compounds related to N-(2-amino-4,5-difluorophenyl)acetamide. The compounds exhibit 'V' shaped molecular structures and involve various intermolecular interactions like N–H···O, N–H···N, N–H···F, and C–H···N hydrogen bonds, along with C–H···π, C–Cl···π, and C–O···π interactions, forming 3-D arrays. These structural details provide insight into the molecular geometry and potential reactivity of compounds related to N-(2-amino-4,5-difluorophenyl)acetamide in crystallography and molecular engineering fields (Boechat et al., 2011).

Chemoselective Acetylation in Drug Synthesis

Magadum and Yadav (2018) researched the chemoselective monoacetylation of the amino group of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, highlighting its importance as an intermediate in synthesizing antimalarial drugs. The study emphasizes the process optimization, mechanism, and kinetics, showcasing the compound's relevance in pharmaceutical synthesis and its potential in streamlining drug production processes (Magadum & Yadav, 2018).

Agricultural Applications

Tseng and Li (1984) found that mefluidide, structurally related to N-(2-amino-4,5-difluorophenyl)acetamide, can protect chilling-sensitive plants such as cucumber and corn from chilling injury. This study highlights the compound's potential utility in agriculture for enhancing plant resistance to abiotic stress, thereby improving crop yield and resilience (Tseng & Li, 1984).

Antiplasmodial Properties

Mphahlele et al. (2017) synthesized a series of novel N-((2,5-diaryl-3-trifluoroacetyl)-1H-indol-7-yl)acetamides and evaluated them for potential in vitro antiplasmodial properties. The study revealed that certain compounds exhibited biological activity against the Plasmodium falciparum strain, signifying the compound's relevance in developing antimalarial agents (Mphahlele et al., 2017).

Astrochemistry: Formation in Interstellar Medium

Foo et al. (2018) explored the formation of acetamide, which contains similar functional groups to N-(2-amino-4,5-difluorophenyl)acetamide, in the interstellar medium (ISM). The study provides a new method to determine possible formation reaction pathways of molecules like acetamide in ISM, contributing to our understanding of complex organic molecule formation in space (Foo et al., 2018).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Propiedades

IUPAC Name |

N-(2-amino-4,5-difluorophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2N2O/c1-4(13)12-8-3-6(10)5(9)2-7(8)11/h2-3H,11H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEWAQUOPHRJZRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-amino-4,5-difluorophenyl)acetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone hydrochloride](/img/structure/B1520246.png)

![2-amino-2-methyl-N-[3-(pyrrolidin-1-yl)phenyl]pentanamide](/img/structure/B1520251.png)